Cas no 69123-97-3 (2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-)

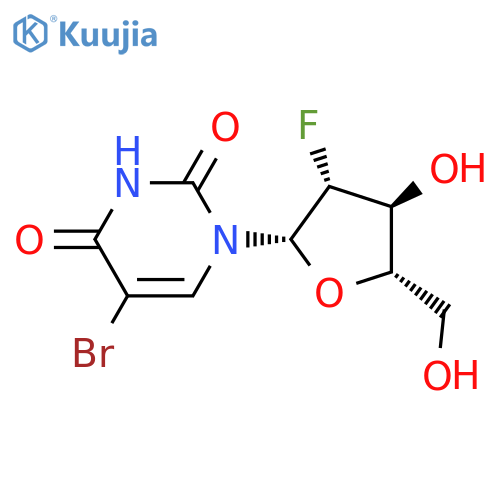

69123-97-3 structure

商品名:2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-

2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-

- 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-

- 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-bromouracil

- 5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- 5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

- WFOXFPXBLFRFHB-BYPJNBLXSA-N

- 5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

- 5-Bromo-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione

- SCHEMBL720545

- CHEMBL3228492

- 69123-97-3

-

- インチ: InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1

- InChIKey: WFOXFPXBLFRFHB-BYPJNBLXSA-N

- ほほえんだ: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br

計算された属性

- せいみつぶんしりょう: 323.976

- どういたいしつりょう: 323.976

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 418

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _0.2

- トポロジー分子極性表面積: 99.1A^2

じっけんとくせい

- 密度みつど: 1.98±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1 g/l)(25ºC)、

2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD70000608-100mg |

5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

69123-97-3 | 97% | 100mg |

$615 | 2024-07-18 | |

| Crysdot LLC | CD70000608-250mg |

5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

69123-97-3 | 97% | 250mg |

$980 | 2024-07-18 | |

| Ambeed | A219025-250mg |

5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

69123-97-3 | 97% | 250mg |

$980.0 | 2024-08-02 | |

| Crysdot LLC | CD70000608-1g |

5-Bromo-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

69123-97-3 | 97% | 1g |

$2450 | 2024-07-18 |

2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

69123-97-3 (2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-) 関連製品

- 784-71-4(2'-Deoxy-2'-fluorouridine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69123-97-3)2,4(1H,3H)-Pyrimidinedione,5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-

清らかである:99%

はかる:250mg

価格 ($):882.0